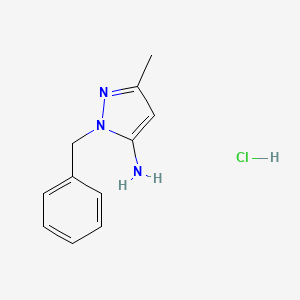

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C11H13N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of substituted pyrazoles and other derivatives.

Biology

- Biological Activity : The compound exhibits potential biological activities, including:

- Antimicrobial Properties : Demonstrated antibacterial and antifungal activities, making it a candidate for antimicrobial therapies .

- Anticancer Potential : Certain derivatives have shown submicromolar antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents. For example, studies on pancreatic cancer cells (MIA PaCa-2) revealed efficacy surpassing traditional inhibitors like erlotinib .

- Autophagy Modulation : It has been identified as a modulator of autophagy, influencing cellular metabolism and gene expression profiles under nutrient-replete conditions .

Medicine

- Therapeutic Applications : The compound is being investigated as a potential drug candidate for various therapeutic applications. Its ability to interact with specific molecular targets allows it to modulate enzyme activities and receptor functions.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects in cancer cell lines. Specifically, certain derivatives reduced mTORC1 activity and increased autophagy levels—critical pathways in cancer cell survival .

- Antimicrobial Efficacy : Research has highlighted the compound's antibacterial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

- Autophagy and Cancer Therapy : Another study indicated that the compound could disrupt autophagic flux while increasing basal autophagy levels, which may be leveraged for therapeutic strategies targeting cancer cells under metabolic stress .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Used as a building block for complex compounds |

| Biology | Antimicrobial & anticancer | Exhibits notable antibacterial activity; shows antiproliferative effects in cancer cells |

| Medicine | Drug development | Investigated for various therapeutic applications; modulates enzyme and receptor activities |

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-methyl-1H-pyrazole: Lacks the amine group, resulting in different reactivity and applications.

3-Methyl-1H-pyrazol-5-amine: Similar structure but without the benzyl group, affecting its biological activity.

1-Phenyl-3-methyl-1H-pyrazol-5-amine: Substitution of the benzyl group with a phenyl group alters its chemical properties.

Uniqueness: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and amine groups allows for versatile modifications and applications in various fields of research .

Biologische Aktivität

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a benzyl group and a methyl group attached to the pyrazole ring. This structural arrangement enhances its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C11H13N3·HCl |

| Molecular Weight | 225.70 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, modulating their activity. For instance, it interacts with proteases, affecting their enzymatic functions.

- Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways and gene expression, which can lead to changes in cellular behavior and metabolism.

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:

- Lung Cancer (A549) : IC50 values indicating growth inhibition were reported as low as 36.12 µM .

- Breast Cancer (MDA-MB-231) : The compound exhibited notable cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, indicating potential use in treating bacterial infections.

- Fungal Activity : Preliminary studies suggest antifungal properties that warrant further exploration for therapeutic applications in fungal infections.

Study on Antitumor Activity

A study involving the synthesis and evaluation of various pyrazole derivatives, including this compound, revealed significant antitumor activity across multiple cancer types. The findings indicated that compounds with the pyrazole scaffold could effectively inhibit tumor growth in vitro and in vivo models .

Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to modulate enzyme activity significantly. For example, binding studies indicated that it could act as an inhibitor for certain proteases, which are critical in various biological processes including cancer progression.

Eigenschaften

IUPAC Name |

2-benzyl-5-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOXGHMVJAXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.